1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that contains both oxazole and pyrazole rings
Preparation Methods
The synthesis of 1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions One common synthetic route starts with the preparation of the oxazole ring, followed by the formation of the pyrazole ringReaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Scientific Research Applications
1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde can be compared with other heterocyclic compounds containing oxazole and pyrazole rings. Similar compounds include:
- 1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde
- 1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-4-carbaldehyde These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The unique combination of the oxazole and pyrazole rings in this compound contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-ethyl-5-(1,3-oxazol-2-yl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C9H9N3O2/c1-2-12-7(6-13)5-8(11-12)9-10-3-4-14-9/h3-6H,2H2,1H3 |
InChI Key |
YNDHLUPUSFDFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CO2)C=O |
Origin of Product |
United States |
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